Hygromycin B

Description

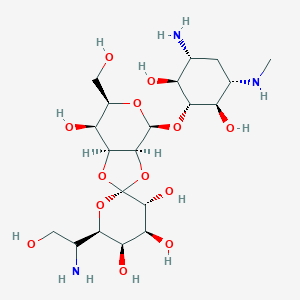

Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus which kills bacteria, fungi and higher eukaryotic cells by inhibiting protein synthesis.

Aminoglycoside produced by Streptomyces hygroscopicus. It is used as an anthelmintic against swine infections by large roundworms, nodular worms, and whipworms.

Properties

IUPAC Name |

(3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18-,19+,20?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRNUXAQVGOGFE-HUCHGKBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)[C@@H]([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | HYGROMYCIN B | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20515 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041045 | |

| Record name | Hygromycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amorphous solid or tan powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | HYGROMYCIN B | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20515 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Freely soluble (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | HYGROMYCIN B | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20515 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

31282-04-9 | |

| Record name | HYGROMYCIN B | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20515 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hygromycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31282-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hygromycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031282049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hygromycin B | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11520 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hygromycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hygromycin B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYGROMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XQ2233B0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

320 to 356 °F (decomposes) (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | HYGROMYCIN B | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20515 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Hygromycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus with potent activity against a broad spectrum of cell types, including bacteria, fungi, and higher eukaryotes. Its primary mechanism of action involves the inhibition of protein synthesis, making it a valuable tool for molecular biology research, particularly as a selection agent for cells expressing the hygromycin resistance gene (hph). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, detailing its interaction with the ribosome, its impact on translational processes, and the cellular stress responses it elicits. This document is intended to serve as a resource for researchers utilizing this compound in their experimental workflows and for professionals in drug development exploring aminoglycoside antibiotics.

Core Mechanism: Inhibition of Protein Synthesis

This compound exerts its cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. Its action is multifaceted, primarily interfering with the elongation stage of translation.

Binding to the Ribosomal Subunit

This compound binds to the small ribosomal subunit. In prokaryotes, this is the 30S subunit, and in eukaryotes, it is the 40S subunit.[1][2] Crystallographic studies of the E. coli 70S ribosome in complex with this compound have revealed that it binds to a single site within helix 44 (h44) of the 16S rRNA in the 30S subunit.[1] This binding site is strategically located near the decoding center, where the interaction between the mRNA codon and the tRNA anticodon occurs.[1] The unique structure of this compound, featuring a fourth, five-membered ring, allows it to span a significant distance on the small subunit, interacting with regions near the A (aminoacyl), P (peptidyl), and E (exit) sites.[3][4]

Interference with Ribosomal Translocation

The principal mechanism of this compound-mediated inhibition of protein synthesis is the potent blockage of ribosomal translocation.[1][2][5] Translocation is the process by which the ribosome moves one codon down the mRNA, allowing the next tRNA to enter the A-site. This compound's binding to h44 induces a conformational change in the ribosome that is distinct from that caused by other aminoglycosides.[1] This conformational change is thought to physically impede the movement of the mRNA and tRNAs through the ribosome.[1][2] Specifically, it has been shown to flip a key 16S rRNA nucleotide (A1493) between the A and P sites, creating a steric block.[2] This inhibition of translocation is a key differentiator from many other aminoglycosides that primarily cause misreading. While this compound does have a subtle effect on decoding fidelity, its primary inhibitory action is the halting of the elongation cycle.[1][6]

Stabilization of Peptidyl-tRNA at the A-Site

In eukaryotes, this compound has been shown to stabilize the binding of peptidyl-tRNA to the ribosomal acceptor (A) site.[5][6] This increased stability of the peptidyl-tRNA in the A-site further contributes to the inhibition of translocation, as the ribosome is unable to move the tRNA to the P-site.

Inhibition of a Ribosomal ATPase

In E. coli, this compound has been found to selectively inhibit the activity of a ribosomal ATPase known as RbbA.[2] RbbA is associated with the 30S subunit and is thought to play a role in protein synthesis. This compound can inhibit 75-80% of RbbA's ATPase activity, which may contribute to its overall inhibitory effect on translation.[2]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Organism/System | Value | Reference(s) |

| IC50 (Protein Synthesis Inhibition) | Escherichia coli | 10 µM | [2] |

| Escherichia coli | 16 µg/ml | [3] | |

| IC50 (Ribosomal Subunit Formation) | Escherichia coli (30S subunit) | 65 µg/ml | [3][4] |

| IC50 (ATPase Activity Inhibition) | Escherichia coli (RbbA) | 20 µM | [2] |

| Yeast Cell Growth Inhibition | Saccharomyces cerevisiae | 0.38 mM | [5][6] |

Cellular Stress Responses to this compound

The inhibition of protein synthesis by this compound induces a variety of cellular stress responses as the cell attempts to cope with the disruption of proteostasis.

The Unfolded Protein Response (UPR)

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) due to translational stress triggers the Unfolded Protein Response (UPR). The UPR is a complex signaling network aimed at restoring ER homeostasis. While direct studies on this compound's activation of all UPR branches are limited, the general mechanism of protein synthesis inhibition suggests the involvement of the following pathways:

-

PERK Pathway: The PKR-like endoplasmic reticulum kinase (PERK) is activated upon ER stress. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

-

IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) is another ER stress sensor. Upon activation, its endoribonuclease activity splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane protein that, upon ER stress, translocates to the Golgi apparatus where it is cleaved. The cleaved ATF6 fragment acts as a transcription factor to induce the expression of ER chaperones.

Amino Acid Starvation Response (GCN2 Pathway)

The stalling of ribosomes due to this compound can mimic a state of amino acid starvation. This can lead to the activation of the General Control Nonderepressible 2 (GCN2) kinase. Uncharged tRNAs that accumulate due to stalled translation can bind to and activate GCN2. Activated GCN2 then phosphorylates eIF2α, converging on the same downstream pathway as PERK, leading to the upregulation of ATF4 and the expression of genes involved in amino acid biosynthesis and transport.

Mandatory Visualizations

Signaling Pathway Diagrams

References

- 1. Structural basis for this compound inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Ribosomal ATPase Is a Target for this compound Inhibition on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 6. Studies on the mode of action of this compound, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

Hygromycin B: A Technical Guide to its Discovery, Mechanism, and Application in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hygromycin B, an aminoglycoside antibiotic produced by Streptomyces hygroscopicus, has played a pivotal role in the advancement of molecular biology and genetic engineering. Initially identified for its anthelmintic properties, its potent inhibitory effect on protein synthesis in a wide range of organisms—from bacteria to mammalian cells—led to its adoption as a powerful selective agent for genetically modified cells. This technical guide provides an in-depth exploration of the discovery of this compound, its historical significance, its mechanism of action, and detailed protocols for its application in research, with a focus on quantitative data and experimental workflows.

Discovery and Historical Significance

This compound was first isolated in the 1950s from the fermentation broth of the soil bacterium Streptomyces hygroscopicus.[1] Its initial applications were in veterinary medicine as an anthelmintic agent in swine and poultry feed to control parasitic worms.[1] The true significance of this compound in the realm of scientific research was not fully realized until the discovery of the this compound phosphotransferase (hph) gene in the early 1980s.[1] This gene confers resistance to the antibiotic, and its discovery transformed this compound into a widely used selectable marker for the isolation and maintenance of genetically modified prokaryotic and eukaryotic cells. This development was a significant milestone, providing researchers with a robust tool to ensure the successful integration and expression of foreign genes in a variety of organisms.

Mechanism of Action

This compound exerts its cytotoxic effects by potently inhibiting protein synthesis. It is a member of the aminoglycoside class of antibiotics, which are known to target ribosomal function. The primary mechanism of action of this compound is its binding to the 30S ribosomal subunit in prokaryotes and the 40S ribosomal subunit in eukaryotes. This binding event has two main consequences:

-

Inhibition of Translocation: this compound interferes with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. It effectively locks the peptidyl-tRNA in the A-site of the ribosome, preventing its movement to the P-site.

-

Induction of mRNA Misreading: By distorting the ribosomal A-site, this compound reduces the fidelity of translation, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

The combination of these effects leads to the production of truncated and non-functional proteins, ultimately resulting in cell death.

dot

Caption: Mechanism of this compound-mediated inhibition of protein synthesis.

The resistance to this compound is conferred by the this compound phosphotransferase (hph) gene. This gene encodes an enzyme that inactivates this compound through phosphorylation, preventing it from binding to the ribosome.

dot

Caption: Mechanism of this compound resistance conferred by the hph gene.

Quantitative Data: Efficacy of this compound

The effective concentration of this compound varies significantly depending on the target organism and cell type. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for a range of organisms and cell lines.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Organism/Cell Line | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | - | 150 | |

| Saccharomyces cerevisiae | - | 200 | [2] |

| Pichia pastoris | - | 200-1000 | [3][4] |

| Lactobacillus acidophilus | - | >100 (resistant) | |

| Mycobacterium smegmatis | mc²155 | 10-20 | [5] |

Table 2: 50% Inhibitory Concentration (IC50) of this compound in Mammalian Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| HeLa | Human Cervical Cancer | ~200-500 | [6] |

| CHO (Chinese Hamster Ovary) | Hamster Ovary | ~200 | [6] |

| HEK293 | Human Embryonic Kidney | Varies | [7] |

| 3T3 | Mouse Embryo Fibroblast | Varies | [8] |

| BHK-21 | Baby Hamster Kidney | Varies | [8] |

Experimental Protocols

Determination of Optimal this compound Concentration: The Kill Curve Assay

A critical step before using this compound for selection is to determine the minimum concentration required to kill non-transfected cells. This is achieved by performing a "kill curve" or dose-response assay.

Objective: To determine the lowest concentration of this compound that effectively kills the parental (non-transfected) cell line within a desired timeframe (typically 7-14 days).

Materials:

-

Parental cell line

-

Complete cell culture medium

-

This compound stock solution (e.g., 50 mg/mL)

-

24-well or 96-well cell culture plates

-

Trypan blue solution or a viability assay kit (e.g., MTT, XTT)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding:

-

Plate the parental cells at a low density (e.g., 20-25% confluency) in a 24-well or 96-well plate.

-

Allow the cells to adhere and grow overnight.

-

-

This compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium. A typical range for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.

-

-

Incubation and Observation:

-

Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).

-

Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).

-

Replace the selective medium every 2-3 days.

-

-

Viability Assessment:

-

After 7-14 days, determine the percentage of viable cells in each well. This can be done by:

-

Trypan Blue Exclusion: Trypsinize the cells, stain with trypan blue, and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Viability Assays: Use a metabolic assay such as MTT or XTT to quantify cell viability.

-

-

-

Data Analysis:

-

Plot the percentage of viable cells against the this compound concentration.

-

The optimal concentration for selection is the lowest concentration that results in complete cell death within the desired timeframe.

-

dot

Caption: Workflow for a kill curve assay to determine optimal this compound concentration.

General Protocol for Cloning the this compound Resistance (hph) Gene

The hph gene is a valuable selectable marker that can be cloned into an expression vector to confer this compound resistance to a target organism.

Objective: To clone the hph gene into a suitable expression vector.

Materials:

-

DNA source for the hph gene (e.g., a plasmid containing the gene)

-

Expression vector with a multiple cloning site (MCS)

-

Restriction enzymes

-

T4 DNA ligase and ligase buffer

-

Competent E. coli cells (e.g., DH5α)

-

LB agar plates with appropriate antibiotic for vector selection

-

PCR reagents (if amplifying the gene)

-

DNA purification kits (for PCR products and plasmids)

Procedure:

-

Gene Amplification (if necessary):

-

Design PCR primers with appropriate restriction sites at the 5' ends to facilitate cloning into the expression vector's MCS.

-

Perform PCR to amplify the hph gene from the source DNA.

-

Run the PCR product on an agarose gel to confirm the correct size.

-

Purify the PCR product.

-

-

Restriction Digest:

-

Digest both the purified hph gene (or the plasmid containing it) and the expression vector with the chosen restriction enzymes.

-

Heat-inactivate the enzymes or purify the digested DNA fragments.

-

-

Ligation:

-

Set up a ligation reaction with the digested hph gene fragment, the linearized expression vector, T4 DNA ligase, and ligase buffer.

-

Incubate at the appropriate temperature and time for ligation.

-

-

Transformation:

-

Transform the ligation mixture into competent E. coli cells.

-

Plate the transformed cells on LB agar plates containing the antibiotic for which the vector carries a resistance gene (e.g., ampicillin).

-

Incubate overnight at 37°C.

-

-

Screening and Verification:

-

Pick individual colonies and grow them in liquid culture.

-

Isolate plasmid DNA from the cultures (miniprep).

-

Verify the presence and correct orientation of the hph insert by:

-

Restriction Digest Analysis: Digest the recombinant plasmid with the same or different restriction enzymes to confirm the expected fragment sizes.

-

PCR Screening: Use primers specific to the hph gene or a combination of a vector primer and a gene-specific primer.

-

DNA Sequencing: Sequence the insert to confirm its identity and integrity.

-

-

dot

Caption: General workflow for cloning the this compound resistance (hph) gene.

Conclusion

This compound has evolved from a veterinary anthelmintic to an indispensable tool in molecular biology and biotechnology. Its well-characterized mechanism of action and the availability of a robust resistance gene have solidified its position as a primary selectable marker for genetic modification in a vast array of organisms. This technical guide provides a comprehensive overview of the key aspects of this compound, from its historical context to practical experimental protocols. By understanding the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can effectively harness the power of this compound to advance their scientific endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound resistance as dominant selectable marker in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hygromycin-resistance vectors for gene expression in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Developing a Titration Kill Curve (G418, this compound and Puromycin) [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Chemical Structure and Properties of Hygromycin B

For Researchers, Scientists, and Drug Development Professionals

Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it a widely used selective agent in molecular biology and a subject of interest in drug development. This guide provides a comprehensive overview of its chemical structure, properties, and mechanism of action, along with detailed experimental protocols.

Chemical Structure and Identification

This compound is a complex molecule characterized by a unique aminocyclitol core. Its structure is distinct from many other aminoglycosides, which contributes to its specific mode of action.

IUPAC Name: (3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)-tetrahydro-3aH-spiro[[1][2]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

Synonyms: Hygrovetine, Antihelmycin, Hygromix

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₂₀H₃₇N₃O₁₃ |

| Molecular Weight | 527.52 g/mol |

| Appearance | Amorphous solid or tan powder |

| Melting Point | 160-180 °C (decomposes)[3] |

| Solubility | Soluble in water (>50 mg/mL) and methanol |

| pKa | 7.1 and 8.8 in water[4] |

| Purity (commercial) | Typically >90% |

Mechanism of Action

This compound exerts its cytotoxic effects by potently inhibiting protein synthesis. Its primary target is the ribosome, and its mechanism is multifaceted, involving the disruption of key steps in translation.

This compound binds to the 30S subunit of the 70S ribosome in prokaryotes and the small ribosomal subunit of the 80S ribosome in eukaryotes.[1][5][6] It specifically interacts with the A site on the ribosome, which is crucial for the binding of aminoacyl-tRNA. This interaction strengthens the binding of tRNA in the A site, which in turn inhibits the translocation of the peptidyl-tRNA from the A site to the P site, a critical step in peptide chain elongation.[2][3] This disruption of the translocation process ultimately leads to the cessation of protein synthesis and cell death.[4] Furthermore, this compound can cause mistranslation of the mRNA template.[6]

Cellular and Signaling Effects

Beyond its direct impact on protein synthesis, this compound can induce broader cellular stress responses. In plant cells, exposure to this compound has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and contributing to cell death.[1] Studies in yeast have indicated that cells with defects in vacuolar trafficking and function exhibit hypersensitivity to this compound, suggesting a role for the vacuole in mitigating the antibiotic's toxicity.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - "Kill Curve"

To effectively use this compound as a selective agent, it is crucial to first determine the optimal concentration that kills non-transfected cells. This is achieved by generating a "kill curve."

Objective: To identify the lowest concentration of this compound that causes complete cell death of the parental (non-resistant) cell line within a desired timeframe (typically 7-14 days).[8][9]

Methodology:

-

Cell Plating: Seed the parental cell line in a multi-well plate (e.g., 24-well or 96-well) at a low density (e.g., 20-25% confluency) to allow for proliferation.[9] Prepare a sufficient number of wells to test a range of this compound concentrations and a no-antibiotic control.

-

Antibiotic Addition: After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of this compound. A typical concentration range to test for mammalian cells is 50 to 1000 µg/mL.[10] Include a control well with no this compound.

-

Incubation and Observation: Incubate the cells under standard conditions. Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.

-

Medium Replacement: Replace the selective medium every 2-3 days to maintain the antibiotic concentration and replenish nutrients.

-

Data Analysis: Monitor cell viability over a period of 7-14 days. The lowest concentration that results in complete cell death within this timeframe is the optimal concentration for selection experiments.[8]

Selection of Stably Transfected Cells

Once the optimal MIC is determined, this compound can be used to select for cells that have been successfully transfected with a plasmid containing the this compound resistance gene (hph).

Objective: To isolate a population of cells that have stably integrated the gene of interest along with the hph resistance marker.

Methodology:

-

Transfection: Transfect the target cell line with the expression vector containing the gene of interest and the this compound resistance gene.

-

Recovery Period: After transfection, allow the cells to recover and express the resistance protein by culturing them in non-selective medium for 24-48 hours.

-

Initiation of Selection: Replace the medium with fresh culture medium containing the predetermined optimal concentration of this compound.

-

Maintenance of Selection: Continue to culture the cells in the selective medium, replacing it every 2-3 days. Non-transfected cells will gradually die off.

-

Colony Formation: Over a period of 1-3 weeks, resistant cells will proliferate and form visible colonies.

-

Isolation of Clones: Once colonies are of a sufficient size, they can be individually isolated (e.g., using cloning cylinders or by manual picking) and expanded into clonal cell lines.

-

Expansion and Maintenance: Expand the isolated clones and maintain them in a culture medium containing a maintenance concentration of this compound (often the same as or slightly lower than the selection concentration) to prevent the loss of the integrated plasmid.[11]

Resistance Mechanism

Resistance to this compound is conferred by the hph gene, which encodes an enzyme called this compound phosphotransferase.[11] This enzyme inactivates this compound by catalyzing the phosphorylation of the antibiotic, thereby preventing it from binding to the ribosome. This mechanism of resistance is highly effective and has made the hph gene a widely used selectable marker in molecular biology for bacteria, fungi, plants, and mammalian cells.[5][9]

References

- 1. This compound-induced cell death is partly mediated by reactive oxygen species in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Genomic analysis of severe hypersensitivity to this compound reveals linkage to vacuolar defects and new vacuolar gene functions in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-kB Transcription Factors | Boston University [bu.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of NF-κB signalling by microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hygromycin-B kinase - Wikipedia [en.wikipedia.org]

Hygromycin B: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the aminoglycoside antibiotic, its mechanisms, applications, and associated protocols.

Introduction

Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] It exhibits a broad spectrum of activity, inhibiting the growth of prokaryotic (bacteria) and eukaryotic (fungi, protozoans, and higher eukaryotic) cells.[2][3] This activity is achieved through the potent inhibition of protein synthesis.[1] Discovered in the 1950s, this compound was initially used as an anthelmintic agent in veterinary medicine.[1] However, with the discovery of the hygromycin resistance gene (hph), it has become an invaluable tool in molecular biology and biotechnology as a selective agent for genetically modified cells.[1] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, antimicrobial spectrum, resistance mechanisms, and detailed protocols for its use in research settings.

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting protein synthesis in both prokaryotic and eukaryotic ribosomes. Its primary mode of action involves binding to the ribosomal subunits and interfering with key steps in translation.

-

Inhibition of Translocation: this compound binds to the 70S (in prokaryotes) and 80S (in eukaryotes) ribosomes, where it interferes with the translocation step of elongation.[3][4] This prevents the ribosome from moving along the mRNA, thereby halting the polypeptide chain elongation.

-

Induction of Miscoding: Similar to other aminoglycosides, this compound can induce misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3] This results in the production of non-functional or toxic proteins.

-

Strengthening tRNA Binding: It strengthens the interaction of tRNA binding in the ribosomal A-site, further disrupting the normal cycle of protein synthesis.[1]

The culmination of these effects is a complete shutdown of protein synthesis, leading to cell death.[3]

Antimicrobial Spectrum and Efficacy

This compound is effective against a wide range of organisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following table summarizes the MIC values and typical working concentrations for various organisms and cell lines.

| Organism/Cell Line | Type | MIC / Working Concentration (µg/mL) | Reference(s) |

| Escherichia coli | Bacterium | 150 | [5][6] |

| Saccharomyces cerevisiae | Fungus (Yeast) | 200 | [7] |

| Aspergillus nidulans | Fungus (Mold) | 300 (hypersensitive strains) | [8] |

| CHO (Chinese Hamster Ovary) | Mammalian Cell | 50 - 250 | [9] |

| HeLa (Human Cervical Cancer) | Mammalian Cell | 500 | [10] |

| HEK293 (Human Embryonic Kidney) | Mammalian Cell | 400 | [9] |

| Jurkat (Human T-lymphocyte) | Mammalian Cell | 1500 | [11] |

Resistance Mechanisms

The primary mechanism of resistance to this compound is enzymatic inactivation by the this compound phosphotransferase (Hph) enzyme.[1] This enzyme is encoded by the hph gene, which was originally isolated from Streptomyces hygroscopicus. The Hph enzyme catalyzes the phosphorylation of this compound, converting it into a biologically inactive form that can no longer bind to the ribosome.[2] This resistance mechanism is the basis for the use of this compound as a selectable marker in genetic engineering. Vectors containing the hph gene are used to transfect cells, and only the cells that have successfully incorporated the vector will be able to survive and proliferate in the presence of this compound.

Toxicology and Safety

This compound is a potent cytotoxic agent and should be handled with care. The following table summarizes available toxicity data.

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 13 mg/kg | [12] |

| Lethal Dose (approx.) | Mouse | - | 89-fold increase in resistant mice | [13] |

In vivo studies in mice have shown that lethal doses of this compound can cause liver and kidney damage, leading to acute tubular nephrosis in wild-type mice.[13]

Applications in Research and Biotechnology

The most common application of this compound in a research setting is as a selective agent for the generation and maintenance of stable cell lines. Following transfection with a plasmid containing the hygromycin resistance gene, cells are cultured in a medium containing a predetermined concentration of this compound. This process eliminates untransfected cells, allowing for the isolation and propagation of cells that have successfully integrated the gene of interest.

Experimental Protocols

Determination of Optimal this compound Concentration (Kill Curve)

Before selecting for stable transfectants, it is crucial to determine the minimum concentration of this compound that is lethal to the parental (untransfected) cell line. This is achieved by performing a "kill curve" or dose-response assay.

Materials:

-

Parental cell line

-

Complete cell culture medium

-

This compound stock solution (e.g., 50 mg/mL)

-

24-well or 96-well cell culture plates

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Trypan blue solution (for viability assessment)

Procedure:

-

Cell Seeding: Seed the parental cells into the wells of a multi-well plate at a density that will not lead to confluence during the course of the experiment.

-

Antibiotic Addition: After allowing the cells to adhere overnight (for adherent cells), replace the medium with fresh medium containing a range of this compound concentrations. A typical starting range for mammalian cells is 50-1000 µg/mL. Include a no-antibiotic control.

-

Incubation and Observation: Incubate the plates under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.

-

Medium Replacement: Replace the medium with fresh, antibiotic-containing medium every 2-3 days.

-

Viability Assessment: After 7-14 days, assess cell viability in each well. This can be done by trypan blue exclusion and cell counting, or by using a viability assay such as MTT.

-

Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration of this compound that results in complete cell death within the desired timeframe (typically 7-10 days).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a generalized method for determining the MIC of this compound against a bacterial strain.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards for inoculum standardization

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This can be achieved by suspending bacterial colonies in sterile saline or broth and adjusting the turbidity.

-

Antibiotic Dilution Series: Prepare a serial two-fold dilution of this compound in the growth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the antibiotic concentrations.

-

Controls: Include a positive control well (medium and inoculum, no antibiotic) and a negative control well (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C for E. coli) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Signaling Pathways and Cellular Effects

Beyond its direct impact on protein synthesis, this compound can induce distinct cell death pathways.

Induction of Apoptosis

This compound has been shown to induce apoptosis in mammalian cells. This process is characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. Notably, this apoptotic pathway can be independent of the tumor suppressor protein p53. The pro-survival protein Bcl-2 has been shown to suppress this compound-induced apoptosis, suggesting the involvement of the intrinsic apoptotic pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. toku-e.com [toku-e.com]

- 3. stemcell.com [stemcell.com]

- 4. Structural basis for this compound inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound resistance as dominant selectable marker in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. newprairiepress.org [newprairiepress.org]

- 9. gentarget.com [gentarget.com]

- 10. Developing a Titration Kill Curve (G418, this compound and Puromycin) [protocols.io]

- 11. A Jurkat transcriptional reporter cell line for high-throughput analysis of the Nuclear Factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. Expression of hygR in transgenic mice causes resistance to toxic effects of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hygromycin B in Stable Cell Line Generation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1] Its mechanism of action involves binding to the 80S ribosome, which disrupts translocation and leads to mistranslation, ultimately causing cell death.[1] Resistance to this compound is conferred by the hph gene, which encodes a phosphotransferase that inactivates the antibiotic through phosphorylation.[2] This characteristic makes this compound a widely used selective agent for establishing stable mammalian cell lines that have been successfully transfected with a plasmid carrying the hph resistance gene alongside a gene of interest.

The generation of stable cell lines is a critical step in various research and drug development applications, including the study of gene function, recombinant protein production, and high-throughput screening assays. This document provides a detailed protocol for using this compound to generate stable mammalian cell lines, including the essential preliminary step of determining the optimal antibiotic concentration through a kill curve analysis.

Data Presentation: this compound Concentrations for Mammalian Cell Lines

The optimal concentration of this compound for selection is highly dependent on the specific cell line, as sensitivity can vary significantly.[3] It is always recommended to perform a kill curve experiment to determine the lowest concentration of this compound that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days).[4][5][6] The following table provides a summary of suggested this compound concentrations for various commonly used mammalian cell lines as a starting point for optimization.

| Cell Line | Description | Recommended this compound Concentration (µg/mL) | Reference(s) |

| HEK293 | Human Embryonic Kidney | 100 - 400 | [7][8] |

| A549 | Human Lung Carcinoma | 200 - 300 | [9][10] |

| MCF7 | Human Breast Adenocarcinoma | 100 - 200 | [11][12][13] |

| U2OS | Human Osteosarcoma | 200 - 500 | [14][15] |

| Jurkat | Human T-cell Lymphoma | 300 - 1000 | [1][16] |

| NIH3T3 | Mouse Embryonic Fibroblast | 50 - 500 | [17] |

| CHO | Chinese Hamster Ovary | ~250 | [1][18] |

| HeLa | Human Cervical Adenocarcinoma | ~550 | [1][18] |

| HT1080 | Human Fibrosarcoma | 400 | [18] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper preparation and storage of this compound are crucial for consistent results.

Materials:

-

This compound powder

-

Sterile, deionized, and distilled water (ddH₂O) or phosphate-buffered saline (PBS)

-

Sterile 0.22 µm syringe filter

-

Sterile conical tubes

Procedure:

-

In a sterile environment, dissolve the this compound powder in sterile ddH₂O or PBS to a final concentration of 50 mg/mL.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at 4°C for up to two years. Avoid freezing the solution as it may lead to loss of activity.[3][4]

Protocol 2: Determination of Optimal this compound Concentration (Kill Curve)

A kill curve is essential to determine the minimum concentration of this compound required to kill non-transfected cells of your specific cell line.[5][6]

Materials:

-

Parental (non-transfected) cell line

-

Complete cell culture medium

-

This compound stock solution (50 mg/mL)

-

24-well or 96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed the parental cells into a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 5 x 10⁴ to 2 x 10⁵ cells/mL).[4] Prepare enough wells to test a range of this compound concentrations in duplicate or triplicate, including a no-antibiotic control.

-

Allow the cells to adhere and recover for 24 hours in a 37°C, 5% CO₂ incubator.

-

Prepare a series of dilutions of this compound in complete culture medium. A common starting range is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[4]

-

After 24 hours, aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the cells and monitor their viability every 2-3 days under a microscope.

-

Observe the cells for 7 to 14 days. The optimal concentration is the lowest concentration of this compound that results in complete cell death of the non-transfected cells within this timeframe.[4][6]

Protocol 3: Generation of Stable Cell Lines

Once the optimal this compound concentration is determined, you can proceed with generating your stable cell line.

Materials:

-

Host cell line

-

Expression vector containing the gene of interest and the this compound resistance gene (hph)

-

Transfection reagent

-

Complete cell culture medium

-

This compound stock solution

-

Cloning cylinders or limiting dilution supplies

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Transfection: Transfect the host cell line with the expression vector using your preferred transfection method. It is advisable to include a negative control (e.g., mock transfection or a vector without the resistance gene).

-

Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a complete, non-selective medium.

-

Selection: After the recovery period, passage the cells and re-plate them in a complete medium containing the predetermined optimal concentration of this compound.

-

Maintenance: Replace the selective medium every 3-4 days to remove dead cells and maintain the selective pressure.[19]

-

Colony Formation: Over the next 1-3 weeks, non-transfected cells will die, while resistant cells will proliferate and form distinct colonies.

-

Isolation of Clones: Once colonies are visible, they can be isolated using cloning cylinders or by performing limiting dilution to establish monoclonal cell populations.

-

Expansion and Validation: Expand the isolated clones and validate the expression of your gene of interest through methods such as Western blotting, qPCR, or functional assays.

-

Cryopreservation: Once validated, cryopreserve the stable cell lines for long-term storage. For maintenance, it is recommended to culture the cells in a medium containing a maintenance concentration of this compound (typically the selection concentration or slightly lower) to prevent the loss of the integrated plasmid.

Visualizations

References

- 1. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mpbio.com [mpbio.com]

- 4. tools.mirusbio.com [tools.mirusbio.com]

- 5. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An innovative cell selection approach in developing human cells overexpressing aspartyl/asparaginyl β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Establishment of the cell line that human lung adenocarcinoma can stably express luciferase which is absent of nm23-H1 expression and detecting its luminescence in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nibsc.org [nibsc.org]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. genecopoeia.com [genecopoeia.com]

- 13. cell-lines.toku-e.com [cell-lines.toku-e.com]

- 14. cell-lines.toku-e.com [cell-lines.toku-e.com]

- 15. biorxiv.org [biorxiv.org]

- 16. cell-lines.toku-e.com [cell-lines.toku-e.com]

- 17. NIH-3T3 drug test [bio.net]

- 18. gentarget.com [gentarget.com]

- 19. goldbio.com [goldbio.com]

Determining the Optimal Hygromycin B Concentration for Mammalian Cell Selection

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the effective working concentration of Hygromycin B for the selection and maintenance of genetically modified mammalian cells. Adherence to these protocols is crucial for the successful establishment of stable cell lines expressing a gene of interest alongside the hygromycin resistance gene (hph).

This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in prokaryotic and eukaryotic cells, making it a widely used selectable marker in molecular biology research.[1][2] Its mechanism of action involves binding to the 80S ribosomal subunit, which disrupts translocation and leads to mistranslation, ultimately resulting in cell death.[3][4][5] Cells that have been successfully transfected with a plasmid containing the hygromycin resistance gene (hph) express a phosphotransferase that inactivates this compound by phosphorylation, allowing them to proliferate in its presence.[5][6][7]

The optimal concentration of this compound for selection varies significantly among different mammalian cell lines and is influenced by factors such as metabolic rate, growth conditions, and media composition.[7][8] Therefore, it is imperative to perform a dose-response experiment, commonly known as a "kill curve," to determine the minimum concentration of the antibiotic that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days).[7][9][10]

Key Considerations Before Starting

-

Cell Line Specificity: Each cell line exhibits a unique sensitivity to this compound. A concentration that is effective for one cell line may be too high or too low for another.

-

Media Composition: The pH and salt concentration of the culture medium can influence the activity of this compound. Higher pH can increase sensitivity.[9][11]

-

Cell Density: The density at which cells are plated can impact the effectiveness of the antibiotic. Higher cell densities may require higher concentrations of this compound for efficient selection.[7][11]

-

This compound Quality: The potency of this compound can vary between lots and manufacturers. It is recommended to perform a kill curve with each new batch of antibiotic.[10]

Quantitative Data Summary

The following tables provide a summary of typical working concentrations of this compound for the selection and maintenance of various mammalian cell lines. These values should be used as a starting point for optimization using a kill curve assay.

Table 1: Recommended this compound Concentration Ranges for Mammalian Cell Selection

| Cell Line Type | Typical Concentration Range (µg/mL) |

| General Mammalian Cells | 50 - 1000[6][11] |

| Adherent Cells | 100 - 500[12][13] |

| Suspension Cells | May require higher concentrations[9] |

Table 2: Suggested Starting Concentrations for Specific Cell Lines

| Cell Line | Suggested Starting Concentration (µg/mL) |

| CHO | 200[14] |

| HeLa | 200 - 500[14] |

| SH-SY5Y | 200[14] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

It is crucial to handle this compound with care as it is a hazardous compound.[11] Always wear appropriate personal protective equipment (PPE).

-

Determine Required Concentration: Stock solutions are typically prepared at 50 to 100 mg/mL.[6]

-

Reconstitution: If working with a powdered form, dissolve this compound in sterile, nuclease-free water or 1X PBS to the desired concentration.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter. Do not autoclave this compound solutions , as heat can inactivate the antibiotic.[9][15]

-

Storage: Store the stock solution at 4°C for up to two years.[7][11] Avoid repeated freeze-thaw cycles.[11]

Protocol 2: Performing a this compound Kill Curve Assay

This protocol is designed to determine the optimal concentration of this compound for selecting stably transfected cells.

Materials:

-

Parental (non-transfected) mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

24-well or 96-well cell culture plates

-

Trypsin-EDTA (for adherent cells)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

The day before starting the assay, seed the parental cells into a 24-well plate at a density that allows them to be approximately 20-25% confluent on the following day.[7] For adherent cells, a typical seeding density is 0.8-3.0 x 10⁵ cells/mL.[12][13] For suspension cells, a density of 2.5-5.0 x 10⁵ cells/mL is recommended.[12][13]

-

-

Preparation of this compound Dilutions:

-

Prepare a series of dilutions of this compound in complete culture medium. A suggested range of final concentrations to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[10] It is recommended to prepare duplicate or triplicate wells for each concentration.

-

-

Treatment:

-

After 24 hours of incubation, carefully remove the existing medium from the wells.

-

Add the medium containing the different concentrations of this compound to the corresponding wells.

-

-

Incubation and Observation:

-

Data Collection:

-

Continue the assay for 7 to 14 days.[10]

-

Assess cell viability at regular intervals (e.g., every 2-3 days). This can be done by visual inspection, trypan blue exclusion assay, or a metabolic-based assay such as MTT.

-

-

Determination of Working Concentration:

-

The optimal working concentration is the lowest concentration of this compound that results in complete cell death of the non-transfected cells within 7-14 days.[10]

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for a this compound kill curve assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Studies on the mode of action of this compound, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. goldbio.com [goldbio.com]

- 7. agscientific.com [agscientific.com]

- 8. astralscientific.com.au [astralscientific.com.au]

- 9. mpbio.com [mpbio.com]

- 10. researchgate.net [researchgate.net]

- 11. 101.200.202.226 [101.200.202.226]

- 12. takara.co.kr [takara.co.kr]

- 13. tools.mirusbio.com [tools.mirusbio.com]

- 14. goldbio.com [goldbio.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Performing a Hygromycin B Kill Curve

Introduction

Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is widely utilized in molecular biology and cell culture applications as a selective agent for cells that have been successfully transfected or transduced with a vector containing the hygromycin resistance gene (hph).[1][2] This gene encodes a phosphotransferase that inactivates this compound through phosphorylation.[1][2] The antibiotic kills bacteria, fungi, and eukaryotic cells by inhibiting protein synthesis.[3][4] Specifically, it interferes with translocation and causes mistranslation at the ribosome.[2]

The optimal concentration of this compound required for the selection of resistant cells varies significantly depending on the cell line, media, growth conditions, and even the specific batch of the antibiotic.[5] Therefore, it is crucial to perform a kill curve (also known as a dose-response curve) for each new cell type to determine the minimum concentration of this compound that effectively kills all non-resistant cells within a reasonable timeframe, typically 7 to 14 days.[5][6] This ensures the efficient selection of stably transfected cells without causing undue stress or off-target effects from excessively high antibiotic concentrations.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a powder or a concentrated liquid solution.

-

If using powder:

-

Storage:

This compound Kill Curve Protocol for Adherent Mammalian Cells

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Parental (non-transfected) cell line of interest

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

This compound stock solution (e.g., 50 mg/mL)

-

24-well tissue culture plates

-

Sterile PBS

Procedure:

-

Cell Seeding:

-

The day before starting the experiment, seed the parental cells into the wells of a 24-well plate at a density that will result in 25-50% confluency on the following day.[1][8] The seeding density will need to be optimized for your specific cell line's growth rate.

-

Incubate the plate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

-

-

Preparation of this compound Dilutions:

-

On the day of the experiment, prepare a series of dilutions of this compound in complete culture medium. A common starting range for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[5] This range may need to be adjusted based on the known sensitivity of your cell line.[2] It is advisable to perform the experiment in duplicate or triplicate for each concentration.[9]

-

-

Treatment of Cells:

-

Carefully aspirate the existing medium from each well.

-

Add the medium containing the different concentrations of this compound to the corresponding wells. Include a "no antibiotic" control well (0 µg/mL).

-

-

Incubation and Observation:

-

Data Collection and Analysis:

Data Presentation

The following table provides a summary of suggested this compound concentrations for the selection of various cell types. It is important to note that these are starting points, and the optimal concentration should always be determined empirically through a kill curve experiment.

| Cell Type/Organism | Recommended this compound Concentration (µg/mL) |

| Mammalian Cells | |

| General Range | 50 - 1000[2][11] |

| Common Starting Concentration | 200[2] |

| HeLa | 500[6] |

| CHO | 200[6] |

| SH-SY5Y | 200[6] |

| Yeast (S. cerevisiae) | 200[11] |

| Bacteria (E. coli) | 25 - 200[12] |

| Plant Cells | 20 - 200[11] |

Visualizations

Experimental Workflow for this compound Kill Curve

Caption: Workflow for determining the optimal this compound concentration.

Mechanism of Action of this compound

Caption: this compound inhibits protein synthesis at the ribosomal level.

References

- 1. agscientific.com [agscientific.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. goldbio.com [goldbio.com]

- 7. researchgate.net [researchgate.net]

- 8. horizondiscovery.com [horizondiscovery.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Developing a Titration Kill Curve (G418, this compound and Puromycin) [protocols.io]

- 11. goldbio.com [goldbio.com]

- 12. invivogen.com [invivogen.com]

Application Notes and Protocols for Hygromycin B Selection of Transfected CHO Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the effective use of Hygromycin B in the selection and generation of stably transfected Chinese Hamster Ovary (CHO) cell lines.

Introduction

This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it a widely used selective agent in molecular biology and cell culture.[1][2] Its mechanism of action involves binding to the ribosomal subunits, which disrupts translocation and induces the misreading of the mRNA template.[2][3][4]

For selection purposes, a vector containing the hygromycin resistance gene (hph) is transfected into the host cells.[2][5] This gene encodes a phosphotransferase that inactivates this compound through phosphorylation, allowing only the successfully transfected cells to survive and proliferate in a culture medium containing the antibiotic.[1][5]

The optimal concentration of this compound for selection is highly dependent on the specific cell line, its metabolic rate, growth conditions, and even the lot of the antibiotic.[6][7] Therefore, it is crucial to first determine the minimum concentration required to kill non-transfected cells by performing a dose-response experiment, commonly known as a kill curve.[6][7][8]

Quantitative Data: this compound Concentrations for Selection

The effective working concentration of this compound varies significantly among different cell types. A preliminary kill curve is always recommended to determine the optimal concentration for your specific CHO cell line and experimental conditions.[6] The following table summarizes typical concentration ranges reported for CHO and other mammalian cells.

| Cell Line | Typical this compound Concentration Range (µg/mL) | Notes |

| CHO (General) | 100 - 1,000 | A common starting point for a kill curve is 200 µg/mL.[8][9] |

| CHO-DG44 | 75 | Minimum Inhibitory Concentration (MIC) determined in a specific study. |

| CHO-S | 50 | MIC determined in a specific study. |

| CHO-K1 | 200 - 500+ | A study showed high selection capacity in this range.[10] |

| General Mammalian Cells | 100 - 500 | This is a widely recommended range for initial testing.[6][11] |

| HeLa | ~500 | A general starting point suggested for this cell line.[8][9] |

| SH-SY5Y | ~200 | A general starting point suggested for this cell line.[8][9] |

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration via Kill Curve

This protocol outlines the steps to determine the minimum concentration of this compound required to effectively kill your non-transfected CHO host cell line. This optimal concentration will then be used for selecting stable transfectants. The process typically takes 7 to 14 days.[5]

Materials:

-

Non-transfected CHO cells in healthy, logarithmic growth phase

-

Complete culture medium (e.g., DMEM/F-12 with 10% FBS)

-

This compound stock solution (e.g., 50 mg/mL)

-

Phosphate-Buffered Saline (PBS), sterile

-

24-well or 96-well tissue culture plates

-

Trypsin-EDTA

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Plating:

-

The day before starting the selection, seed the non-transfected CHO cells into a 24-well plate.

-

Plate the cells at a density that allows them to be approximately 20-25% confluent on the following day.[5] For adherent CHO cells, a density of 0.8-3.0 x 10⁵ cells/mL is a good starting point.[6][11]

-

Include several wells for a "no antibiotic" control.

-

-

Preparation of this compound Dilutions:

-

On the day of the experiment, prepare a series of dilutions of this compound in fresh, pre-warmed complete culture medium.

-

A suggested concentration range for CHO cells is 0, 50, 100, 200, 400, 600, and 800 µg/mL.[7] It is advisable to test a broad range to ensure the optimal concentration is identified.[5]

-

Prepare enough volume of each concentration to replace the media every 2-3 days for the duration of the experiment.

-

-

Application of Selective Medium:

-

Aspirate the old medium from the wells.

-

Add the prepared medium containing the different concentrations of this compound to the corresponding wells. Ensure each concentration is tested in duplicate or triplicate for accuracy.

-

-

Incubation and Monitoring:

-

Determining the Optimal Concentration:

Protocol 2: Generation of Stable CHO Cell Lines

This protocol describes the process of transfecting CHO cells with a plasmid carrying the hygromycin resistance gene and a gene of interest, followed by selection to generate a stable, polyclonal cell pool.

Materials:

-

Healthy CHO cells

-

Expression vector containing the gene of interest and the hph gene

-

Transfection reagent (e.g., lipid-based reagent)

-

Complete culture medium

-

Serum-free medium (for transfection, if required)

-

This compound at the optimal concentration determined from the kill curve

Procedure:

-

Transfection:

-

One day prior to transfection, seed CHO cells so they reach 80-90% confluency on the day of transfection.

-

Perform the transfection according to the manufacturer's protocol for your chosen transfection reagent. Ensure the plasmid DNA is of high purity.

-

-

Recovery Period:

-

Allow the cells to recover and express the resistance gene for 48-72 hours post-transfection in non-selective, complete culture medium.[11] This period is critical for the cells to produce sufficient phosphotransferase to survive the selection pressure.

-

-

Initiation of Selection:

-

After the recovery period, split the cells into new culture dishes at a low density (e.g., 1:10 or 1:20 dilution). High cell density can lead to non-transfected cells escaping selection.[5]

-

Replace the medium with fresh, complete culture medium containing the predetermined optimal concentration of this compound.

-

-

Maintenance and Selection:

-

Continue to culture the cells in the selective medium, replacing it every 3-4 days.[5]

-

Over the next 1-2 weeks, widespread cell death of non-transfected cells will occur.

-

Resistant cells will begin to form discrete colonies.

-

-

Expansion of Stable Pool:

-

Once visible colonies have formed, you can either:

-

A) Isolate Clones: Use cloning cylinders or limiting dilution to isolate single colonies for the development of monoclonal cell lines.

-

B) Generate a Polyclonal Pool: Continue to expand the mixed population of surviving colonies. When the dish becomes confluent, passage the cells as you normally would, but maintain the selective pressure by keeping this compound in the culture medium.

-

-

-

Maintenance of Stable Cell Line:

-

For long-term culture, it is recommended to maintain the stable cell line in a medium containing a maintenance concentration of this compound (typically the selection concentration or slightly lower) to prevent the loss of the integrated plasmid.

-

Mechanism of Action and Selection Principle

This compound inhibits protein synthesis, leading to cell death in non-resistant cells. In transfected cells, the hph gene product, this compound phosphotransferase, inactivates the antibiotic, allowing for cell survival and proliferation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. stemcell.com [stemcell.com]

- 3. Studies on the mode of action of this compound, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. agscientific.com [agscientific.com]

- 6. takara.co.kr [takara.co.kr]

- 7. researchgate.net [researchgate.net]

- 8. Developing a Titration Kill Curve (G418, this compound and Puromycin) [protocols.io]

- 9. protocols.io [protocols.io]

- 10. d-nb.info [d-nb.info]

- 11. tools.mirusbio.com [tools.mirusbio.com]